molecular formula C21H17ClFN3O4S B1682607 N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 852918-02-6

N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B1682607
CAS RN: 852918-02-6
M. Wt: 461.9 g/mol
InChI Key: FYIBXBFDXNPBSF-UHFFFAOYSA-N
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Description

“N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzoylhydrazinecarbonyl group, which is a common feature in many organic compounds . The compound also contains a benzenesulfonamide group, which is a functional group consisting of a benzene ring attached to a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzoylhydrazinecarbonyl group could potentially undergo reactions with electrophiles, and the benzenesulfonamide group could potentially act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide is a compound that may be involved in the synthesis of various chemical entities, particularly in the field of fluorine chemistry. The synthesis of novel chiral fluorinating agents involves complex chemical reactions where benzenesulfonamide derivatives, similar to the mentioned compound, could be intermediates or catalysts. These processes often include treatment with various reagents to achieve the desired fluorinated products, which are significant in the development of new pharmaceuticals and materials due to the unique properties imparted by the fluorine atom (Sun, Liu, & Tang, 2008).

Mechanism of Action

Target of Action

TCN-201, also known as 3-Chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide, is a potent, selective, and non-competitive antagonist of the GluN1/GluN2A NMDA receptor . The NMDA receptor is a ligand-gated ion channel that mediates excitatory neurotransmission in the brain .

Mode of Action

TCN-201 binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This binding inhibits NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . Thus, TCN-201 is a negative allosteric modulator of glycine binding .

Biochemical Pathways

The NMDA receptors play a crucial role in synaptic plasticity, long-term potentiation, and long-term depression . Overactivation of NMDA receptors can result in excitotoxicity, which is associated with various neurological and neurodegenerative diseases . By selectively blocking GluN2A-containing NMDARs, TCN-201 can modulate these biochemical pathways .

Result of Action

The primary result of TCN-201’s action is the inhibition of NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . This selective inhibition can modulate excitatory neurotransmission in the brain, potentially offering therapeutic benefits in conditions associated with overactivation of NMDA receptors .

Action Environment

The action of TCN-201 can be influenced by various environmental factors. For instance, the extracellular concentration of glycine can affect the inhibitory activity of TCN-201 . At low extracellular glycine concentrations, TCN-201 prevents glycine from binding to its binding site on the GluN1-subunit

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[[4-(benzamidocarbamoyl)phenyl]methyl]-3-chloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4S/c22-18-12-17(10-11-19(18)23)31(29,30)24-13-14-6-8-16(9-7-14)21(28)26-25-20(27)15-4-2-1-3-5-15/h1-12,24H,13H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIBXBFDXNPBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406547
Record name tcn-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852918-02-6
Record name tcn-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 852918-02-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide
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N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide
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N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide
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N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide
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N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide
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N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide

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